Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate typically involves the protection of the amino group, followed by the introduction of the azido group. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group. The azido group can be introduced via nucleophilic substitution reactions using sodium azide under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Sodium azide is commonly used for introducing the azido group via nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Azido derivatives.
Scientific Research Applications
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
- Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate is unique due to the presence of both the azido and tert-butyl groups, which confer distinct reactivity and stability. The azido group allows for versatile chemical modifications, while the tert-butyl group provides steric protection and enhances the compound’s stability .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)14-4-6(10)7(5-14)12-13-11/h6-7H,4-5,10H2,1-3H3/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCSYDVFLZCKDJ-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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